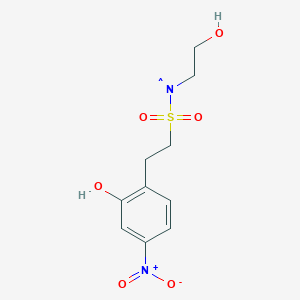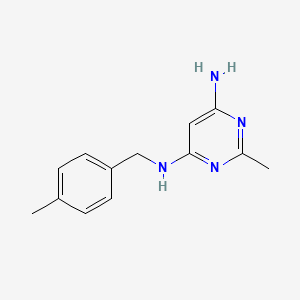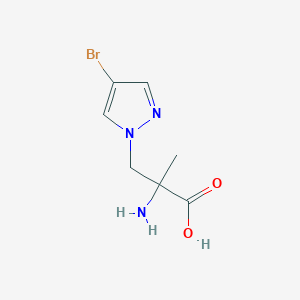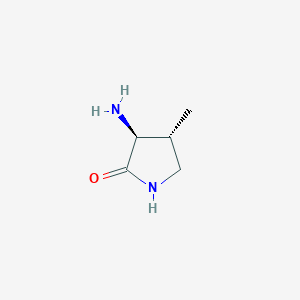
(3S,4R)-3-amino-4-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3-amino-4-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group and a methyl group attached to a pyrrolidinone ring. Its stereochemistry is defined by the (3S,4R) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-amino-4-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. For instance, a chemoenzymatic method can be employed, which involves the use of lipase-mediated kinetic resolution strategies . This method provides high enantiomeric excess and is efficient for producing the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ring-closing metathesis and subsequent functional group transformations to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-3-amino-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
(3S,4R)-3-amino-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: In the pharmaceutical industry, it serves as an intermediate in the synthesis of active pharmaceutical ingredients
Mecanismo De Acción
The mechanism of action of (3S,4R)-3-amino-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme, by forming a tight-binding adduct in the active site . This inhibition can lead to therapeutic effects, such as the potential treatment of hepatocellular carcinoma.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-amino-4-methylpyrrolidin-2-one: This is the enantiomer of (3S,4R)-3-amino-4-methylpyrrolidin-2-one and has different stereochemistry.
3-amino-4-methylpyrrolidin-2-one: This compound lacks the specific stereochemistry and may exhibit different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which significantly influences its biological activity and chemical reactivity. This makes it a valuable compound in the development of chiral drugs and other applications where stereochemistry is crucial .
Propiedades
Fórmula molecular |
C5H10N2O |
|---|---|
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
(3S,4R)-3-amino-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-7-5(8)4(3)6/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
Clave InChI |
FCZGCQDOFWAOCM-DMTCNVIQSA-N |
SMILES isomérico |
C[C@@H]1CNC(=O)[C@H]1N |
SMILES canónico |
CC1CNC(=O)C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


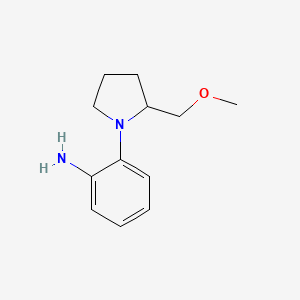
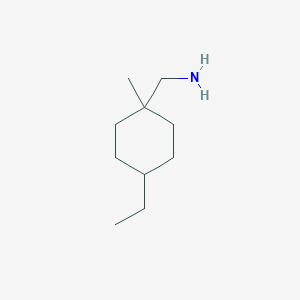
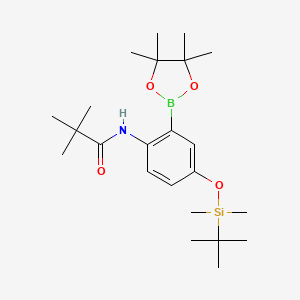
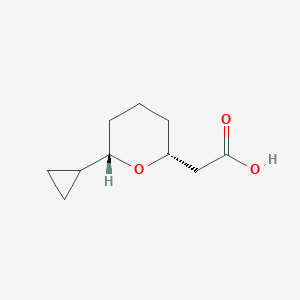

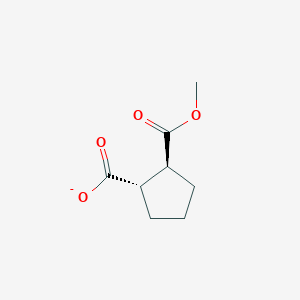

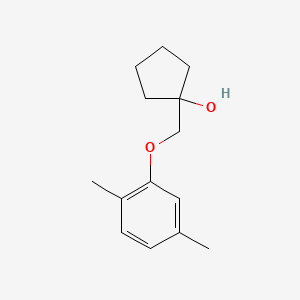
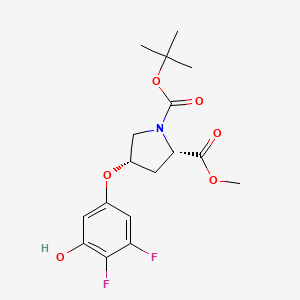
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
